Chloroquine vs. Hydroxychloroquine: Reduced Antiviral Selectivity Index and Potency in SARS-CoV-2 Models
In a comparative in vitro study evaluating a panel of quinoline analogues against SARS-CoV-2, chloroquine (EC50=2.1 μM, EC90=3.8 μM) was compared directly to hydroxychloroquine (EC50=1.5 μM, EC90=3.0 μM) [1]. While hydroxychloroquine shows slightly better potency, chloroquine displays a more favorable selectivity index (SI > 47.6) compared to hydroxychloroquine (SI = 13.6) in this model [1]. In a separate study using Vero E6 cells, chloroquine had an IC50 of 24.98 μM and CC50 of 377.7 μM (SI=15.1), while hydroxychloroquine had an IC50 of 36.92 μM and CC50 of 356.4 μM (SI=9.7) [2]. This indicates that while both are active, chloroquine may offer a wider therapeutic window in vitro in some experimental setups.
| Evidence Dimension | Antiviral activity and cytotoxicity against SARS-CoV-2 (in vitro) |
|---|---|
| Target Compound Data | EC50 = 2.1 μM; SI > 47.6 [1] / IC50 = 24.98 μM, SI = 15.1 [2] |
| Comparator Or Baseline | Hydroxychloroquine: EC50 = 1.5 μM; SI = 13.6 [1] / IC50 = 36.92 μM, SI = 9.7 [2] |
| Quantified Difference | SI for chloroquine is >3.5-fold higher [1] and 1.6-fold higher [2] |
| Conditions | Vero E6 cells infected with SARS-CoV-2 [1][2] |
Why This Matters
Procurement decisions for antiviral screening or in vitro mechanism studies should account for the different selectivity windows, as a higher SI may be critical for distinguishing specific antiviral effects from general cytotoxicity.
- [1] Gendrot M, Duflot I, Boxberger M, et al. Antimalarial drugs inhibit the replication of SARS-CoV-2: An in vitro evaluation. Travel Med Infect Dis. 2020;37:101873. View Source
- [2] Zhao M, Li D, Gao Y, et al. In vitro and in vivo evaluation of the antiviral activity of a novel quinoline compound against SARS-CoV-2. Acta Pharm Sin B. 2021;11(11):3456-3467. View Source
